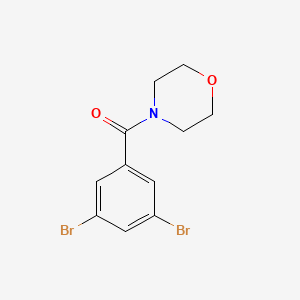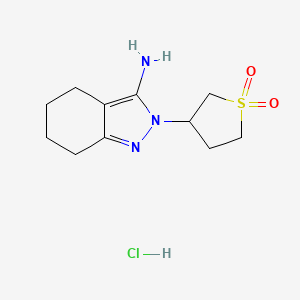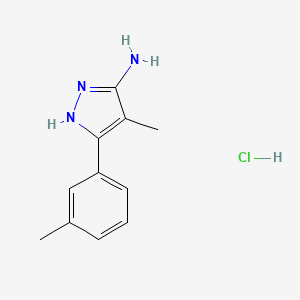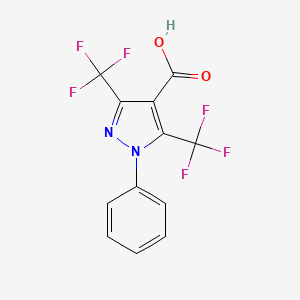
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone, also known as 3CP-TFM, is a novel synthetic compound with potential applications in scientific research. 3CP-TFM is a member of the pyridinium class of compounds that are known to exhibit a wide range of biological activities.
Scientific Research Applications
Environmental Impact and Degradation of Chlorophenols
Chlorophenols in the Environment
Chlorophenols, including 3-chlorophenol, are recognized for their moderate toxic effects on mammalian and aquatic life. Their toxicity to fish can be considerable upon long-term exposure. These compounds exhibit low persistence when biodegradable microflora is present, but this can shift to moderate to high depending on environmental conditions, especially for 3-chlorophenol. Bioaccumulation is expected to be low, but their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).
Degradation by Zero Valent Iron
Research on the degradation of chlorinated phenols, which can be structurally related to the compound , shows that zero valent iron (ZVI) and iron-based bimetallic systems can efficiently dechlorinate chlorophenols. These findings highlight the potential for remediation techniques that could be applicable to a broad range of chlorinated organic pollutants (Gunawardana, Singhal, & Swedlund, 2011).
Applications in Chemical Processes
Synthesis of Antiplatelet Drugs
Chlorophenyl groups are key components in the synthesis of drugs such as (S)-clopidogrel, indicating the relevance of similar chlorinated compounds in pharmaceutical manufacturing. The review of synthetic methods for (S)-clopidogrel highlights the importance of these groups in developing potent pharmaceuticals (Saeed et al., 2017).
Impact on Aquatic Environments
Chlorophenols, as precursors to dioxins in chemical and thermal processes, are significant in studies focusing on Municipal Solid Waste Incineration (MSWI) and its air pollution control devices. Understanding the transformation and fate of chlorophenols can inform strategies to mitigate dioxin formation, a crucial aspect of environmental protection efforts (Peng et al., 2016).
properties
IUPAC Name |
(3-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO/c14-9-3-1-2-7(4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCOMHNRNJXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(3-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)


![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)


![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)



![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)